1-Deoxysphingosine

Structural Biology Lipidomics Metabolomics

Canonical sphingolipids are rapidly degraded via SphK/S1P lyase, confounding metabolic and receptor studies. 1-Deoxysphingosine lacks the C1-hydroxyl group, conferring resistance to phosphorylation and canonical catabolism. • NR2F1/2 (COUP-TF) ligand - modulates transcriptional activity at physiological concentrations; validated in hESC-derived cardiomyocytes • HSAN1 & T2DM biomarker - adjusted OR=2.1 for T2DM incidence; accumulates in patient lymphoblasts • Membrane probe - forms less-ordered domains vs. sphingosine; native (14Z) cis-double bond disrupts ordered domain formation Supplied ≥98% purity, crystalline solid; -20°C storage.

Molecular Formula C18H37NO
Molecular Weight 283.5 g/mol
Cat. No. B1256055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxysphingosine
Synonyms1-deoxysphingosine
Molecular FormulaC18H37NO
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(C)N)O
InChIInChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1
InChIKeyZREXGWPJFRJAJU-SWESGNQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxysphingosine: A Key Non-Canonical Sphingolipid


1-Deoxysphingosine (1-deoxySO) is a non-canonical atypical sphingolipid that lacks the C1-hydroxyl group characteristic of canonical sphingolipids like sphingosine and sphinganine [1]. Its biosynthesis occurs via the serine palmitoyltransferase (SPT)-catalyzed condensation of palmitoyl-CoA with alanine instead of serine, and its native form is characterized by a cis (14Z) double bond rather than the canonical trans (4E) double bond [2]. This compound serves as a key probe for studying sphingolipid metabolism disorders, nuclear hormone receptor activation, and membrane biophysical alterations.

Non-canonical sphingolipid probe: lacks C1‑OH group, escapes SphK phosphorylation and S1P lyase degradation.
Native (14Z) configuration: confirmed cis‑isomer, essential for faithful endogenous signaling replication.
NR2F1/2 orphan receptor tool: unique ligand for COUP‑TF studies; not shared by sphingosine or sphinganine.

Why 1-Deoxysphingosine Cannot Be Replaced


Simple substitution with canonical sphingosine or sphinganine fails because 1-deoxysphingosine lacks the C1-hydroxyl group, which is essential for phosphorylation by sphingosine kinases (SphK1/2) and subsequent degradation by S1P lyase [1]. This renders 1-deoxySO resistant to canonical catabolic pathways, leading to distinct metabolic accumulation and toxicity profiles [2]. Furthermore, the native (14Z) double bond configuration confers unique receptor-binding properties, specifically as a ligand for the orphan nuclear receptors NR2F1/2 (COUP-TFs), a function not shared by canonical sphingolipids [3].

C1‑OH absence blocks canonical catabolism

Sphingosine kinases require the C1‑hydroxyl group; 1‑deoxySO is not phosphorylated and resists S1P lyase degradation, leading to distinct metabolic accumulation.

(14Z) double bond specifies NR2F1/2 binding

The native cis‑double bond enables interaction with COUP‑TF nuclear receptors. Canonical sphingosine (trans‑4E) shows no reported receptor modulation.

Membrane biophysics differ markedly

1‑DeoxySO forms less‑ordered membrane domains; the cis‑double bond disrupts ordered phase segregation, altering model membrane properties compared to sphingosine.

1-Deoxysphingosine: Comparative Evidence Assessment


Native (14Z) Isomer Confirmation

For over a decade, 1-deoxysphingosine was assumed to bear a (4E) double bond analogous to canonical sphingosine. However, a head-to-head chromatographic comparison of native D3-1-deoxySO from HEK293 cells with synthetic SPH m18:1(4E) and SPH m18:1(14Z) standards demonstrated that the native compound co-elutes exclusively with the (14Z) isomer [1]. This finding corrects a fundamental mis-assumption in the field and has direct implications for experimental design and data interpretation in lipidomics studies.

Native Isomer Identity
Head-to-head
Target: SPH m18:1(14Z) – co-elutes with native 1‑deoxySO. Comparator: SPH m18:1(4E) – distinct retention time and APCI fragmentation.
Supports isomer-specific experimental design
RPLC‑APCI‑MS; lipidomics assay fidelity
Structural Biology Lipidomics Metabolomics

Not a Substrate for Sphingosine Kinase

A comparative study assessed six structurally modified sphingosine analogues for their ability to serve as substrates for sphingosine kinase (SphK) in vitro [1]. While cis-4-methylsphingosine, trans-4-methylsphingosine, cis-5-methylsphingosine, trans-5-methylsphingosine, and cis-sphingosine were all phosphorylated by SphK, 1-deoxysphingosine was the sole analogue that was not a substrate [1]. This direct evidence establishes that 1-deoxySO cannot be converted to its 1-phosphate derivative, a critical step in canonical sphingolipid catabolism and signaling.

SphK Substrate Assay
Head-to-head
1‑Deoxysphingosine: not phosphorylated. 5 other analogues (cis‑/trans‑methylsphingosines, cis‑sphingosine): all substrates.
Defines metabolic dead‑end probe
In vitro kinase assay; primary murine neurons
Enzymology Sphingolipid Metabolism Signal Transduction

Modulation of NR2F1/2 (COUP-TF) Nuclear Receptors

A recent study identified 1-deoxysphingosines as direct modulators of NR2F1 and NR2F2 (COUP-TFs) activity, a property not exhibited by canonical sphingolipids [1]. In cell-based transcriptional assays, 1-deoxySO bound to the ligand-binding domains (LBDs) of NR2F1/2 and modulated their transcriptional activity at physiological concentrations [1]. Furthermore, modulation of endogenous 1-deoxySO levels in human ESC-derived cardiomyocytes phenocopied NR2F1/2 genetic knockout or activation, demonstrating a specific and quantifiable functional link that is absent for sphingosine or sphinganine [1].

NR2F1/2 Modulation
Head-to-head
1‑DeoxySO binds NR2F1/2 LBDs; phenocopies knockout/differentiation phenotypes. Sphingosine/sphinganine: no modulation.
Unique orphan nuclear receptor tool
Human ESC‑derived cardiomyocyte context
Nuclear Receptor Biology Transcriptional Regulation Developmental Biology

Less-Ordered Membrane Domain Formation

Using complementary fluorescence-based methodologies in POPC model membrane systems, a comparative biophysical study found that 1-deoxy-LCBs (including 1-deoxysphingosine) form less-ordered domains than their canonical counterparts, sphinganine and sphingosine [1]. Furthermore, the presence of a cis-double bond (characteristic of native 1-deoxySO) completely disrupts the ability of the LCB to segregate into ordered domains, a property distinct from the trans-double bond in sphingosine [1].

Membrane Domain Order
Head-to-head
1‑DeoxySO forms less‑ordered domains; cis‑double bond disrupts ordered segregation. Sphinganine/sphingosine: more ordered domains.
Supports membrane biophysics studies
Model membrane fluorescence assays
Membrane Biophysics Lipid Raft Biology Fluorescence Spectroscopy

Resistance to S1P Lyase Degradation

Class-level inference from studies on 1-deoxysphingolipids indicates that the absence of the C1-hydroxyl group renders these compounds resistant to phosphorylation by sphingosine kinases and subsequent degradation by S1P lyase [1]. This metabolic block prevents their removal from the sphingolipid pathway, leading to their accumulation and toxicity, particularly in hereditary sensory neuropathy (HSAN1) and diabetes [2]. While a direct kinetic comparison for 1-deoxySO cleavage is not available, the class-level property of lyase resistance is well-established.

S1P Lyase Resistance
Class-level
Resistant to degradation; accumulation observed in HSAN1 and diabetes. Canonical S1P/dhS1P are substrates.
Reported metabolic block context
Inferred from structural properties; direct kinetic data not available
Sphingolipid Catabolism Neuropathy Metabolic Disease

1-Deoxysphingosine: Key Application Scenarios


NR2F1/2 Signaling in Cardiac & Lymphatic Models

Given its unique ability to bind and modulate NR2F1/2 transcriptional activity [1], 1-deoxysphingosine is the compound of choice for probing COUP-TF function in developmental biology and disease models. Studies in human ESC-derived cardiomyocytes and endothelial cells have demonstrated that manipulating 1-deoxySO levels phenocopies NR2F1/2 genetic modulation, providing a valuable pharmacological tool for these orphan receptors where canonical sphingolipids have no effect [1]. This application is directly supported by quantitative evidence of receptor binding and functional outcomes.

HSAN1 & Diabetic Neuropathy Disease Modeling

1-Deoxysphingosine is the key etiological agent implicated in HSAN1 and diabetic neuropathy due to its metabolic resistance to S1P lyase degradation [1] and its accumulation in patient lymphoblasts [2]. It is essential for establishing in vitro and in vivo disease models, including cytotoxicity assays in neuronal cell lines (e.g., MN9D dopaminergic neuroblastoma cells and dorsal root ganglion neurons) [3], and for screening potential therapeutic interventions targeting its synthesis or catabolism.

T2DM Lipidomic Biomarker Assay Development

Prospective cohort studies have established that plasma 1-deoxysphingosine levels are independent predictors for T2DM development, even after adjusting for glycated hemoglobin and metabolic syndrome [1]. Specifically, standardized adjusted odds ratios for T2DM incidence were OR=2.1 (CI 95% 1.19-3.71, p=0.010) for 1-deoxySO [1]. This makes 1-deoxySO a critical analytical standard and reference compound for developing and validating LC-MS/MS-based biomarker assays aimed at early diabetes risk stratification.

Membrane Biophysical Alterations in Cellular Models

For researchers studying the impact of altered sphingolipid composition on membrane fluidity and lipid raft organization, 1-deoxysphingosine serves as a well-characterized model compound. Quantitative fluorescence studies demonstrate that it forms less-ordered membrane domains compared to sphingosine and sphinganine, and its native cis-double bond disrupts ordered domain formation [1]. This allows for systematic investigation of how lipid structural changes translate to altered membrane properties, with potential relevance to cell signaling and trafficking.

Application
Selection Property
Validation Focus
Cardiac and lymphatic developmental signaling studies
NR2F1/2 nuclear receptor ligand
Transcriptional activity and cardiomyocyte differentiation endpoints
Neuropathy disease model research
Resistance to canonical catabolic clearance
Neuronal cytotoxicity and accumulation endpoints
Plasma biomarker assay research
Predictive association with T2DM incidence
LC‑MS/MS method validation and risk stratification
Membrane biophysics model studies
Altered lipid domain ordering
Fluidity and raft organization endpoints

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